4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid
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Overview
Description
4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring, a tetrahydrofuran moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the tetrahydrofuran moiety and the carboxylic acid group. One common synthetic route includes the reaction of 2-aminothiazole with 2-(bromomethyl)tetrahydrofuran in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting microbial infections or cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the tetrahydrofuran moiety can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of the target compound.
Tetrahydrofuran: A solvent and structural component of the target compound.
Thiazole-5-carboxylic acid: A related compound with similar chemical properties.
Uniqueness
4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the tetrahydrofuran moiety distinguishes it from other thiazole derivatives, potentially enhancing its solubility and bioavailability.
Biological Activity
4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₅N₃O₃S
- CAS Number : 4883705
This structure incorporates a thiazole ring, which is central to its biological activity.
Antioxidant Activity
Research indicates that thiazole derivatives possess significant antioxidant properties. A study highlighted that compounds with similar structures demonstrated the ability to scavenge free radicals effectively, thereby reducing oxidative stress in various biological systems . The antioxidant activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory effects. In vitro assays have shown that thiazole derivatives can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages . This suggests a potential role in treating inflammatory conditions.
Anticancer Potential
The anticancer properties of thiazole derivatives are well-documented. For instance, similar compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of tubulin polymerization and disruption of cell cycle progression . Specifically, studies have reported that thiazoles can inhibit tumor growth in xenograft models via modulation of signaling pathways involved in cell proliferation and survival .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways or cancer proliferation.
- Receptor Modulation : It could act on receptors that regulate cell survival and apoptosis.
- Signal Transduction Pathways : The compound may interfere with key signaling pathways such as MAPK or NF-kB, which are critical in inflammation and cancer progression.
Case Study 1: Diabetic Model
A study involving diabetic rats demonstrated that a related thiazole derivative improved insulin sensitivity and lipid profiles while reducing oxidative stress markers. This highlights the potential of thiazole compounds in managing diabetes-related complications .
Case Study 2: Cancer Cell Lines
In vitro studies on various cancer cell lines showed that compounds structurally similar to this compound inhibited cell proliferation significantly. For example, one study reported an IC50 value indicating potent cytotoxicity against HeLa cells (cervical cancer) and MCF7 cells (breast cancer) .
Comparative Analysis with Similar Compounds
Properties
IUPAC Name |
4-methyl-2-(oxolan-2-ylmethylamino)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-6-8(9(13)14)16-10(12-6)11-5-7-3-2-4-15-7/h7H,2-5H2,1H3,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHCJZBEZQCGOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCC2CCCO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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